2-(3-Methoxybenzylamino)acetonitrile
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Overview
Description
2-(3-Methoxybenzylamino)acetonitrile is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol It is characterized by the presence of a methoxy group attached to a benzylamino moiety, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzylamino)acetonitrile typically involves the reaction of 3-methoxybenzylamine with acetonitrile under specific conditions. One common method involves the use of lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) solvent. The reaction is carried out at low temperatures (around -78°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzylamino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzylamino moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 2-(3-methoxybenzylamino)ethanamine.
Substitution: Formation of various substituted benzylamino derivatives.
Scientific Research Applications
2-(3-Methoxybenzylamino)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzylamino)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxybenzyl)-2,7-diazaspiro[3.5]nonane-1,6-dione
- 2-(3-Methoxybenzylamino)ethanamine
- 3-Methoxybenzylamine
Uniqueness
2-(3-Methoxybenzylamino)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique balance of properties that make it suitable for various applications in research and industry .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-13-10-4-2-3-9(7-10)8-12-6-5-11/h2-4,7,12H,6,8H2,1H3 |
InChI Key |
LJXLFGUGRYTSBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC#N |
Origin of Product |
United States |
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